4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin
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Overview
Description
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. The specific structure of this compound includes a coumarin backbone with methyl and hydroxyphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction between 4-hydroxybenzaldehyde and 4,6-dimethyl-2H-pyran-2-one under acidic conditions can yield the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin to dihydrocoumarin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives .
Scientific Research Applications
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in studying enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-3-(4-methoxyphenyl)coumarin
- 4,6-Dimethyl-3-(4-chlorophenyl)coumarin
- 4,6-Dimethyl-3-(4-nitrophenyl)coumarin
Uniqueness
4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-4,6-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-3-8-15-14(9-10)11(2)16(17(19)20-15)12-4-6-13(18)7-5-12/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDNSQUTVWULEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346062 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331821-43-3 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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